molecular formula C26H25ClN4O5S B11375525 N-(3-chloro-4-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11375525
M. Wt: 541.0 g/mol
InChI Key: ABWSZOSQZJXYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a methanesulfonyl group, a furan ring, and a methoxyphenyl group, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine core, introduction of the methanesulfonyl group, and subsequent substitution reactions to attach the furan and methoxyphenyl groups. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-CHLORO-4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(4-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(3-CHLORO-4-METHOXYPHENYL)-5-{[(THIOPHEN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O5S/c1-17-6-8-18(9-7-17)15-31(16-20-5-4-12-36-20)22-14-28-26(37(3,33)34)30-24(22)25(32)29-19-10-11-23(35-2)21(27)13-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

ABWSZOSQZJXYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=C(C=C4)OC)Cl)S(=O)(=O)C

Origin of Product

United States

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